Methyl 1-phenylcyclopropane-1-carboxylate
Overview
Description
Methyl 1-phenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C11H12O2. It is a cyclopropane derivative, characterized by a phenyl group attached to the cyclopropane ring and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-phenylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of a catalyst. For instance, the reaction of styrene with diazomethane in the presence of a copper catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Phenylcyclopropane carboxylic acid.
Reduction: Phenylcyclopropane methanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 1-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-phenylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyclohexene-1-carboxylate
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
- Methyl 1-(4-formylphenyl)-3-cyclopentene-1-carboxylate
- 2-Methylpropyl 4-oxopiperidine-1-carboxylate
Uniqueness
Methyl 1-phenylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 1-phenylcyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10(12)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHLBUKYYVVZMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.